Biotin-PEG1-NH2 chemical structure and properties
Biotin-PEG1-NH2 chemical structure and properties
An In-Depth Technical Guide to Biotin-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG1-NH2 is a heterobifunctional linker molecule that plays a crucial role in bioconjugation, drug delivery, and various research applications.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and common experimental protocols, tailored for professionals in the fields of life sciences and drug development. The molecule incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) or streptavidin, a single polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and flexibility, and a terminal primary amine group for covalent attachment to target molecules.[3][]
Chemical Structure
Biotin-PEG1-NH2 consists of three key functional components:
-
Biotin: A vitamin that exhibits an exceptionally strong non-covalent interaction with avidin and streptavidin proteins.[5] This interaction is fundamental to many detection and purification assays.[5][6]
-
PEG1 Linker: A single polyethylene glycol unit that acts as a spacer, providing flexibility and increasing the hydrophilicity of the molecule.[7] This spacer arm reduces steric hindrance, allowing the biotin to interact more effectively with avidin or streptavidin.
-
Amine Group (-NH2): A reactive primary amine at the terminus, which can be readily coupled to various functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[]
Below is a diagram representing the logical relationship of these components.
Caption: Functional components of Biotin-PEG1-NH2.
Physicochemical Properties
The physical and chemical properties of Biotin-PEG1-NH2 are summarized in the table below. These properties are essential for designing and executing experiments, as well as for the proper storage and handling of the compound.
| Property | Value | Reference |
| CAS Number | 811442-85-0 | [2][8] |
| Molecular Formula | C14H26N4O3S | [2][9] |
| Molecular Weight | 330.45 g/mol | [2][9][10] |
| Purity | ≥95% | [9] |
| Appearance | White to off-white powder or solid | [3] |
| Solubility | Soluble in water, DMSO, DMF, and other aqueous buffers. | [3] |
| Storage Conditions | Store at -20°C to -5°C, keep dry and avoid sunlight. | [1][2][10] |
Applications in Research and Drug Development
Biotin-PEG1-NH2 is a versatile tool with a wide range of applications, primarily leveraging the high-affinity biotin-avidin interaction.
-
Antibody-Drug Conjugates (ADCs): This molecule can be used as a cleavable linker in the synthesis of ADCs.[8][10][11][12] The amine group can be conjugated to a cytotoxic drug, while the entire construct is attached to an antibody, which then targets specific cells.
-
Bioconjugation: The primary amine allows for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules that contain accessible carboxyl groups or can be activated to react with amines.
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated probes can be detected with high sensitivity using streptavidin-enzyme conjugates.[5][6]
-
Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated beads or surfaces.[6]
-
Nanotechnology and Materials Science: It is used for the functionalization of surfaces and nanoparticles for targeted drug delivery and diagnostic applications.[1][2]
The Avidin-Biotin Interaction Pathway
The utility of Biotin-PEG1-NH2 is fundamentally based on the strong and specific interaction between biotin and avidin (or streptavidin). Avidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[13][14] This tetravalent binding capacity allows for signal amplification in detection assays.[13]
Caption: Avidin-biotin detection signaling pathway.
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol outlines a general procedure for labeling a protein with Biotin-PEG1-NH2 via its primary amine, after activating the carboxyl groups on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Biotin-PEG1-NH2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: MES, HEPES, or PBS at a pH of 6.0-7.5
-
Quenching Buffer: Tris or glycine (B1666218) solution (1 M, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the protein solution. A 10 to 20-fold molar excess of EDC and NHS over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve Biotin-PEG1-NH2 in an appropriate solvent (e.g., DMSO or DMF) to a concentration of 10 mM.
-
Add the dissolved Biotin-PEG1-NH2 to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive groups. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
Experimental Workflow for Biotinylation and Enrichment
The following diagram illustrates a typical workflow for the biotinylation of cellular proteins followed by enrichment for proteomic analysis.[15][16]
Caption: A typical biotinylation proteomics workflow.
Conclusion
Biotin-PEG1-NH2 is an invaluable reagent for researchers and developers in the life sciences. Its defined structure, which combines the specific targeting of biotin with the versatile reactivity of a primary amine and the beneficial properties of a PEG spacer, makes it suitable for a wide array of applications, from fundamental research to the development of novel therapeutics like ADCs. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this powerful chemical tool.
References
- 1. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 2. Biotin-PEG1-NH2 | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 8. Biotin-PEG1-NH2 | CAS#:811442-85-0 | Chemsrc [chemsrc.com]
- 9. Biotin-PEG1-NH2 - CD Bioparticles [cd-bioparticles.net]
- 10. Biotin-PEG1-NH2 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biotin-PEG1-NH2 | TargetMol [targetmol.cn]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
